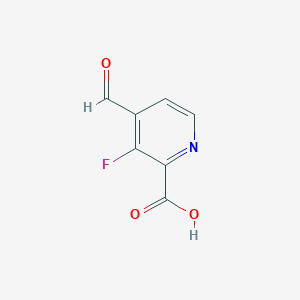
Cbz-NH-peg3-CH2cooh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cbz-NH-peg3-CH2cooh typically involves the reaction of carboxybenzyl chloride with polyethylene glycol and subsequent functionalization to introduce the carboxylic acid group. The reaction conditions often include the use of organic bases and solvents to facilitate the nucleophilic substitution and esterification processes .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions: Cbz-NH-peg3-CH2cooh undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to remove the carboxybenzyl protecting group, yielding the free amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the polyethylene glycol chain.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Organic bases like triethylamine and solvents such as dichloromethane.
Major Products Formed:
Oxidation: Oxidized derivatives of the polyethylene glycol chain.
Reduction: Free amine derivatives.
Substitution: Functionalized polyethylene glycol derivatives.
Scientific Research Applications
Cbz-NH-peg3-CH2cooh is extensively used in scientific research, particularly in the development of PROTACs. These chimeric molecules are designed to selectively degrade target proteins by harnessing the ubiquitin-proteasome system. The compound’s role as a linker is crucial in ensuring the proper orientation and proximity of the ligands, facilitating efficient protein degradation .
Applications in Various Fields:
Chemistry: Used in the synthesis of complex molecules and as a linker in various chemical reactions.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in targeted protein degradation for treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Cbz-NH-peg3-CH2cooh in PROTACs involves the formation of a ternary complex between the target protein, the E3 ubiquitin ligase, and the PROTAC molecule. The linker facilitates the recruitment of the E3 ligase to the target protein, leading to ubiquitination and subsequent proteasomal degradation of the target protein. This process effectively reduces the levels of the target protein within the cell .
Molecular Targets and Pathways:
E3 Ubiquitin Ligase: The primary molecular target involved in the ubiquitination process.
Proteasome: The cellular machinery responsible for degrading ubiquitinated proteins.
Comparison with Similar Compounds
Cbz-NH-peg3-CH2cooh is unique due to its specific structure and functional groups, which make it an ideal linker for PROTAC synthesis. Similar compounds include:
Boc-NH-peg3-CH2cooh: Another polyethylene glycol-based linker with a different protecting group.
Fmoc-NH-peg3-CH2cooh: A linker with a fluorenylmethoxycarbonyl protecting group.
Biotin-PEG4-Amide-C6-Azide: A biotinylated polyethylene glycol linker used in various bioconjugation applications
These compounds share similar polyethylene glycol backbones but differ in their protecting groups and functionalization, which can influence their reactivity and suitability for specific applications.
Properties
IUPAC Name |
2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO7/c18-15(19)13-23-11-10-22-9-8-21-7-6-17-16(20)24-12-14-4-2-1-3-5-14/h1-5H,6-13H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBZCDPECWJRJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2472456.png)



![1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2472461.png)

![4-amino-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B2472466.png)

![(5S,7R)-N-(Cyanomethyl)-2-ethyl-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2472469.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2472470.png)

![2-[(dimethylamino)({[5-(trifluoromethyl)pyridin-2-yl]sulfanyl})methylidene]propanedinitrile](/img/structure/B2472475.png)
